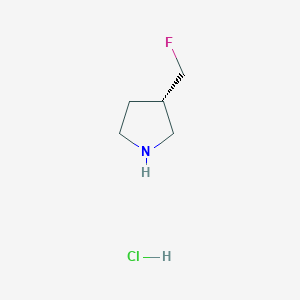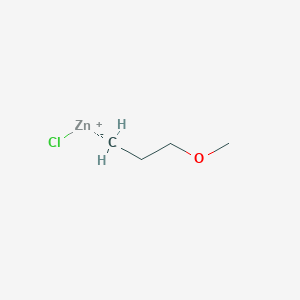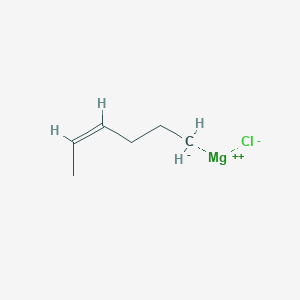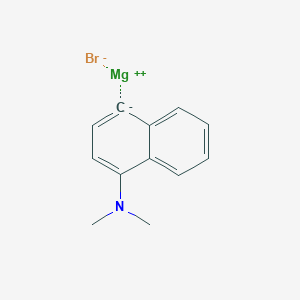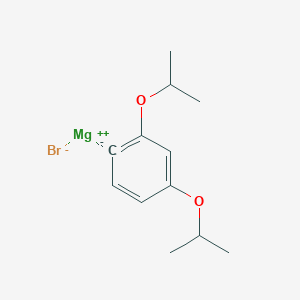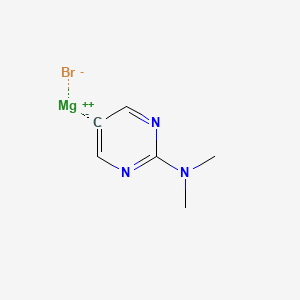
(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide is an organomagnesium compound with the molecular formula C6H8BrMgN3. It is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the field of medicinal chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide can be synthesized through the reaction of (2-(dimethylamino)pyrimidin-5-yl) bromide with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of THF.
Substitution Reactions: Often carried out with alkyl or aryl halides.
Coupling Reactions: Usually involve palladium or nickel catalysts.
Major Products
The major products formed from these reactions include alcohols, substituted pyrimidines, and various coupled products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- (2-(Dimethylamino)pyrimidin-5-yl)boronic acid
- (2-(Dimethylamino)pyrimidin-5-yl)boronic acid pinacol ester
Uniqueness
Compared to its boronic acid counterparts, (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide is more reactive and can participate in a broader range of chemical reactions. Its ability to form Grignard reagents makes it particularly valuable in organic synthesis.
Properties
IUPAC Name |
magnesium;N,N-dimethyl-5H-pyrimidin-5-id-2-amine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N3.BrH.Mg/c1-9(2)6-7-4-3-5-8-6;;/h4-5H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQTWKHJNRYNTD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=[C-]C=N1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrMgN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



